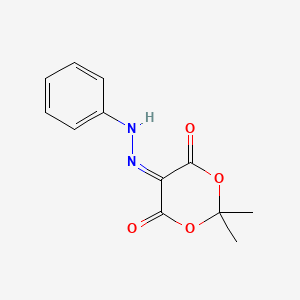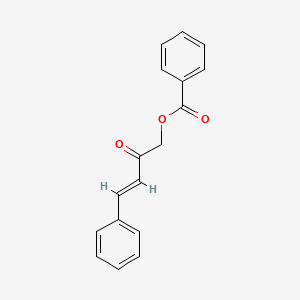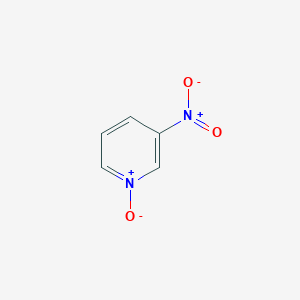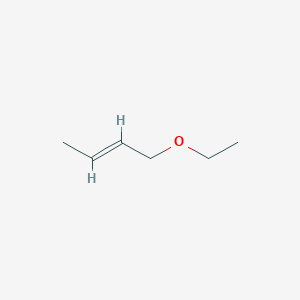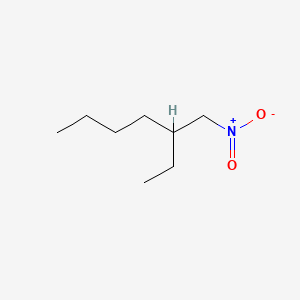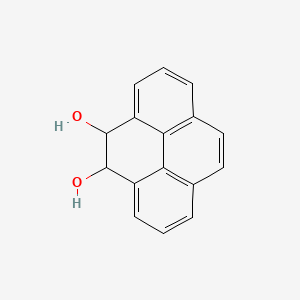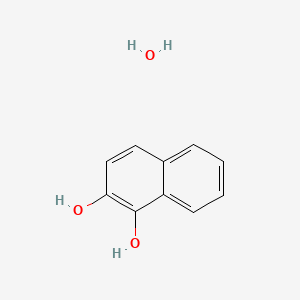
1,2-Naphthalenediol, monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Naphthalenediol, monohydrate, also known as 1,2-dihydroxynaphthalene, is an organic compound belonging to the class of naphthols and derivatives. It is characterized by the presence of two hydroxyl groups attached to the first and second positions of the naphthalene ring. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Naphthalenediol can be synthesized through several methods:
Sulfonation Alkali Fusion: This traditional method involves the sulfonation of naphthalene followed by alkali fusion.
Nitration Reduction: Another traditional method involves the nitration of naphthalene followed by reduction.
Biotransformation: This modern method employs microalgae microorganisms, recombinant yeast, and various oxygenase enzymes to convert naphthalene into 1,2-naphthalenediol.
Catalytic Hydroxylation: This method uses strong acids, biological enzymes, or organometallic complexes as catalysts to directly hydroxylate naphthalene.
Industrial Production Methods
Industrial production of 1,2-naphthalenediol typically involves the catalytic hydroxylation method due to its higher yield and lower environmental impact. The use of hydrogen peroxide as an oxidizing agent in the presence of acid catalysts like hydrofluoric acid and antimony pentafluoride is common .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Naphthalenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalenediol derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as bromine and nitric acid are commonly employed.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalenediol derivatives
Substitution: Halogenated or nitrated naphthalenediol derivatives
Aplicaciones Científicas De Investigación
1,2-Naphthalenediol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of antioxidants, stabilizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-naphthalenediol involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
1,2-Naphthalenediol can be compared with other similar compounds such as:
1,6-Naphthalenediol: Another dihydroxynaphthalene derivative with hydroxyl groups at the first and sixth positions.
2,6-Naphthalenediol: A compound with hydroxyl groups at the second and sixth positions.
1,2,3,4-Tetrahydro-1,2-naphthalenediol: A tetrahydro derivative with hydroxyl groups at the first and second positions.
Uniqueness
1,2-Naphthalenediol is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthalenediol derivatives .
Propiedades
Número CAS |
67293-06-5 |
|---|---|
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
naphthalene-1,2-diol;hydrate |
InChI |
InChI=1S/C10H8O2.H2O/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-6,11-12H;1H2 |
Clave InChI |
UXGSMPYBIXZPCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2O)O.O |
Números CAS relacionados |
574-00-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


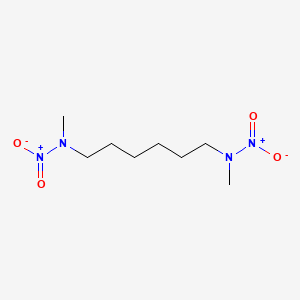

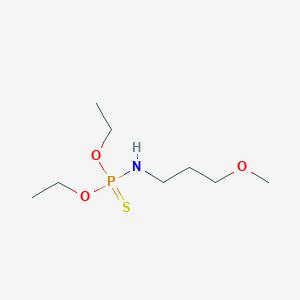
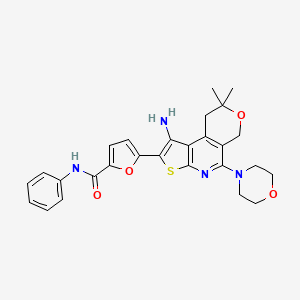

![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14164606.png)
